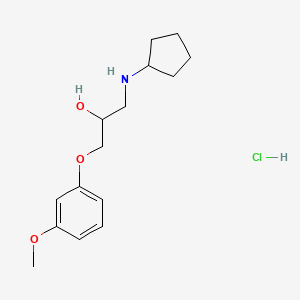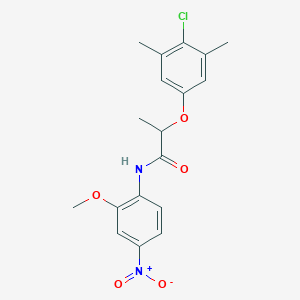
1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a selective β-adrenoceptor antagonist used in scientific research. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis method.
Mécanisme D'action
1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a selective β-adrenoceptor antagonist that binds to the β-adrenoceptor with high affinity. This binding results in the inhibition of the downstream signaling pathways that are activated by β-adrenoceptor agonists. 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has been shown to be highly selective for the β-adrenoceptor, with minimal activity at other receptors.
Biochemical and Physiological Effects:
1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has a number of biochemical and physiological effects that have been studied extensively. This compound has been shown to decrease heart rate and cardiac output, as well as to reduce blood pressure. 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has also been shown to inhibit lipolysis and to decrease insulin secretion. These effects are mediated through the inhibition of the β-adrenoceptor signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has a number of advantages for use in lab experiments. This compound is highly selective for the β-adrenoceptor, which makes it a valuable tool for studying the β-adrenoceptor system. 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is also readily available and can be synthesized in large quantities. However, there are also some limitations to the use of 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 in lab experiments. This compound has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is not suitable for use in vivo due to its poor bioavailability.
Orientations Futures
There are a number of future directions for research on 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177. One area of interest is the development of new compounds that can selectively target specific subtypes of the β-adrenoceptor. Another area of interest is the investigation of the effects of 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 on other organ systems, such as the immune system and the nervous system. Additionally, there is a need for further research on the potential therapeutic applications of 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 in the treatment of various diseases, such as heart failure and diabetes.
Conclusion:
In conclusion, 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a valuable tool for studying the β-adrenoceptor system and has a number of advantages for use in lab experiments. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis method. There are also a number of future directions for research on 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177, which will help to further our understanding of the β-adrenoceptor system and its role in various physiological processes.
Applications De Recherche Scientifique
1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has been used extensively in scientific research as a tool to study the β-adrenoceptor system. This compound has been used to investigate the structure and function of β-adrenoceptors, as well as their role in various physiological processes. 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has also been used to study the effects of β-adrenoceptor agonists and antagonists on the cardiovascular system, respiratory system, and other organ systems.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-7-4-8-15(9-14)19-11-13(17)10-16-12-5-2-3-6-12;/h4,7-9,12-13,16-17H,2-3,5-6,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLLHHGVTWNRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide](/img/structure/B4174037.png)
![N-[4-({4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4174044.png)
![N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4174051.png)

![4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4174055.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4174066.png)
methyl]benzamide](/img/structure/B4174071.png)
![2-methoxy-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4174073.png)
![3-methyl-12-(3,4,5-trimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4174083.png)

![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4174103.png)
![methyl 1-cyclopentyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4174118.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4174124.png)
amine hydrochloride](/img/structure/B4174130.png)